N-[3-(2-chloroacetyl)phenyl]acetamide
Description
Significance of Aryl Chloroacetamide Scaffolds in Organic and Medicinal Chemistry Research
The aryl chloroacetamide scaffold, of which N-[3-(2-chloroacetyl)phenyl]acetamide is a member, is a privileged structure in chemical research due to its inherent reactivity and synthetic versatility. The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the ease with which the chlorine atom can be displaced by a wide range of nucleophiles. researchgate.net This reactivity makes them highly valuable as electrophilic intermediates for forging new carbon-heteroatom bonds.
In organic synthesis, this scaffold is frequently employed in the construction of various heterocyclic compounds such as imidazoles, pyrroles, and thiazolidin-4-ones through nucleophilic substitution followed by intramolecular cyclization. researchgate.net The ability to readily form these core structures, which are prevalent in many biologically active molecules, underscores the strategic importance of aryl chloroacetamides as starting materials.
In medicinal chemistry, the chloroacetamide group itself is recognized as a "warhead" for covalent inhibitors. nih.gov This functional group can form a stable covalent bond with nucleophilic residues, such as cysteine, in the active site of a target protein. This mechanism of irreversible inhibition is a key strategy in modern drug design. Researchers have utilized chloroacetamide fragment libraries to screen for new covalent inhibitors of protein-protein interactions, such as the TEAD-YAP1 interaction, which is relevant in cancer research. nih.gov Furthermore, the broader N-aryl acetamide (B32628) framework is a common feature in many pharmaceutical agents, and derivatives have been investigated for a range of biological activities, including antimicrobial, herbicidal, and antifungal properties. researchgate.netijpsr.info The synthesis of thioacetamide-triazole analogues from chloroacetamide precursors has yielded compounds with promising antibacterial activity against E. coli. nih.gov
Research Context and Current Trajectories for this compound Analogues
The research landscape for analogues of this compound is diverse, reflecting the synthetic utility of the chloroacetamide moiety. Current research trajectories often involve incorporating this reactive group into larger, more complex molecules to probe biological systems or create novel functional materials.
One major trajectory involves the development of targeted covalent inhibitors. By attaching the chloroacetamide group to a scaffold that selectively binds to a specific protein, researchers can design potent and irreversible enzyme inhibitors. For example, analogues are being developed to target transcriptional enhanced associate domain (TEAD) proteins by forming a covalent bond with a conserved cysteine in a key binding pocket. nih.gov
Another significant area of research is the synthesis of novel heterocyclic compounds with potential therapeutic applications. Chloroacetamide derivatives serve as key precursors in multi-step syntheses. For instance, the reaction of 2-chloro-N-substituted-acetamides with 2-mercaptobenzimidazole (B194830) is a crucial step in creating a series of phenylacetamides investigated for potential antidepressant activity. nih.gov Similarly, related chloroacetylphenyl derivatives are used to synthesize benzisoxazoles, a class of compounds known to possess useful pharmacological properties. mdpi.com The general synthetic route often involves the reaction of an amine with chloroacetyl chloride to form the chloroacetamide intermediate, which is then elaborated upon. nih.govnih.gov
The table below summarizes representative synthetic applications of the aryl chloroacetamide scaffold based on published research for its analogues.
| Reaction Type | Nucleophile/Reagent | Resulting Structure/Scaffold | Research Area |
| Nucleophilic Substitution | Amines, Thiols, Alcohols | Substituted Acetamides | General Synthesis, Medicinal Chemistry researchgate.net |
| Heterocyclization | Ammonium (B1175870) Thiocyanate | Thiazolidin-4-ones | Medicinal Chemistry researchgate.net |
| Covalent Modification | Cysteine residue in proteins | Covalently-bound protein inhibitor | Drug Discovery, Chemical Biology nih.gov |
| Multi-step Synthesis | 2-Mercaptobenzimidazole | Benzimidazole-thio-acetamides | Antidepressant Research nih.gov |
| Cyclocondensation | Hydroxylamine followed by Thionyl Chloride | Benzisoxazoles | Pharmaceutical Synthesis mdpi.com |
Scope and Research Focus of this compound Investigation
The primary research focus for this compound is its application as a synthetic intermediate rather than the study of its intrinsic properties. Its bifunctional nature defines its scope of utility. The molecule offers two distinct sites for chemical modification:
The Electrophilic Chloroacetyl Group: This is the most reactive site. The α-chloro ketone is a strong electrophile, making it an ideal handle for introducing a vast array of chemical functionalities through reaction with nucleophiles. This allows for its use in building molecular libraries for screening purposes or for the targeted synthesis of complex molecules. Its potential as a covalent binder means it could be incorporated into larger molecules designed to target specific biological macromolecules. nih.gov
The Substituted Phenyl Ring: The acetamide group on the phenyl ring directs the position of further electrophilic aromatic substitution and can be hydrolyzed to an amine group. This amine can then be diazotized or used in amide coupling reactions, providing a secondary route for molecular elaboration.
Therefore, the investigation of this compound is centered on its role as a versatile linker and building block. Future research trajectories would likely involve using this compound as a starting material to synthesize series of derivatives for evaluation in areas such as:
Medicinal Chemistry: Designing novel heterocyclic compounds or covalent inhibitors for various disease targets.
Materials Science: Synthesizing new polymers or functional materials where the acetamide or a derived functional group can participate in hydrogen bonding or other intermolecular interactions.
Combinatorial Chemistry: Using the reactive chloroacetyl handle to rapidly generate a library of compounds for high-throughput screening.
In essence, this compound is a tool for chemical synthesis, and its value is realized in the complexity and utility of the molecules that can be constructed from it.
Properties
Molecular Formula |
C10H10ClNO2 |
|---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
N-[3-(2-chloroacetyl)phenyl]acetamide |
InChI |
InChI=1S/C10H10ClNO2/c1-7(13)12-9-4-2-3-8(5-9)10(14)6-11/h2-5H,6H2,1H3,(H,12,13) |
InChI Key |
GMDYGMPQLQNBEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)CCl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N 3 2 Chloroacetyl Phenyl Acetamide and Its Derivatives
Direct Acylation Routes from Substituted Anilines
The most straightforward approach for the synthesis of N-[3-(2-chloroacetyl)phenyl]acetamide involves the direct acylation of a corresponding substituted aniline (B41778). This method is favored for its atom economy and procedural simplicity. The core of this strategy is the reaction between an aniline derivative and chloroacetyl chloride. researchgate.net
Optimization of Reaction Conditions (Solvent Systems, Base Catalysis, Temperature Control)
The efficiency of the direct acylation is highly dependent on the reaction conditions. Key parameters that are systematically optimized include the choice of solvent, the type of base used as an acid scavenger, and the reaction temperature.
Solvent Systems: The selection of an appropriate solvent is critical to ensure the solubility of the reactants and to facilitate the reaction. Dichloromethane is a commonly employed solvent for this transformation. prepchem.com One study highlighted the use of tetrahydrofuran (B95107) (THF) as a solvent, which in combination with a specific base, gave the best results for the synthesis of N-substituted acetamides. researchgate.net Another approach has utilized a mixture of ethanol (B145695) and chloroform. researchgate.net For certain applications, particularly those aiming for more environmentally friendly processes, reactions have been successfully carried out in aqueous media or phosphate (B84403) buffers. tandfonline.comijpsr.info
Base Catalysis: The acylation reaction generates hydrochloric acid as a byproduct, which can protonate the starting aniline, rendering it unreactive. Therefore, a base is typically added to neutralize the acid. Triethylamine is a frequently used organic base for this purpose. prepchem.com Other bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be highly effective, leading to high yields of the desired amide. researchgate.net In some procedures, an excess of the amine starting material itself can serve as the base. researchgate.net Inorganic bases like potassium carbonate and sodium hydroxide (B78521) have also been successfully used. researchgate.net
Temperature Control: Temperature plays a significant role in controlling the reaction rate and minimizing the formation of side products. The acylation is often initiated at a reduced temperature, such as 0-5 °C (ice bath), to manage the exothermic nature of the reaction between the amine and the highly reactive chloroacetyl chloride. prepchem.comresearchgate.net After the initial addition, the reaction mixture is typically allowed to warm to room temperature and stirred for several hours to ensure completion. prepchem.comresearchgate.net
Table 1: Optimization of Direct Acylation Conditions for N-Aryl Chloroacetamides
| Parameter | Condition | Outcome/Observation | Reference |
|---|---|---|---|
| Solvent | Dichloromethane | Commonly used, good solubility for reactants. | prepchem.com |
| Tetrahydrofuran (THF) | Excellent results in combination with DBU. | researchgate.net | |
| Ethanol/Chloroform | Effective solvent mixture for certain substrates. | researchgate.net | |
| Aqueous Media | Greener alternative, successful under specific conditions. | tandfonline.comijpsr.info | |
| Base | Triethylamine | Common organic base for acid scavenging. | prepchem.com |
| DBU | High yields of N-substituted acetamides. | researchgate.net | |
| Potassium Carbonate | Effective inorganic base. | researchgate.net | |
| Sodium Hydroxide | Used in some synthetic procedures. | researchgate.net | |
| Temperature | 0-5 °C (initial) | Controls initial exothermicity. | prepchem.comresearchgate.net |
| Room Temperature | Maintained for reaction completion. | researchgate.net |
Catalyst-Mediated Synthesis of N-Aryl Chloroacetamides
While many direct acylation methods proceed efficiently without a catalyst, certain systems can benefit from their use. For instance, the use of Fe-modified montmorillonite (B579905) K10 clay has been explored for the chloroacetylation of arenes, which is a related Friedel-Crafts acylation reaction. In the context of N-aryl chloroacetamide synthesis, while not as common as base-mediated methods, catalyst systems can offer advantages in terms of reaction rates and selectivity under specific circumstances. The development of metal-free synthetic strategies is also an area of interest, with Brønsted acidic ionic liquids being investigated as potential promoters for the synthesis of N-aryl amides. arabjchem.org
Multi-Step Approaches and Intermediate Strategies
For the synthesis of more complex derivatives of this compound or when direct acylation is not feasible, multi-step synthetic routes are employed. These strategies often involve the initial synthesis of a key intermediate that is then further functionalized.
Chloroacetamide Intermediate Synthesis and Subsequent Derivatization
A common multi-step approach involves the initial synthesis of a simpler N-aryl chloroacetamide, which then serves as a versatile building block. The reactive chlorine atom in the chloroacetyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. researchgate.netresearchgate.net For instance, N-aryl mercaptoacetamides can be synthesized by first preparing the N-aryl chloroacetamide, followed by a substitution reaction with a sulfur nucleophile like potassium thioacetate. nih.gov This two-step process, involving amide formation followed by nucleophilic substitution, provides a modular approach to a diverse range of derivatives. nih.gov
Preparation of Functionalized this compound Derivatives
The preparation of functionalized derivatives of this compound is driven by the need to explore the structure-activity relationships of these compounds in various applications. The chloroacetamide moiety is a key functional handle for introducing diversity.
A prominent strategy for functionalization is the nucleophilic substitution of the chloride atom. This has been demonstrated in the synthesis of N-aryl mercaptoacetamides, where the chloroacetamide is reacted with a thiol source. nih.gov This reaction is a versatile method for introducing sulfur-containing functional groups. Similarly, other nucleophiles, such as amines and alcohols, can be employed to generate a wide range of derivatives. The synthesis of 2-(pyridin-3-yloxy)acetamides, for example, is achieved through the alkylation of hydroxypyridines with N-substituted chloroacetamides. researchgate.net
Another approach to functionalization involves modifying the aromatic ring of the aniline precursor before the acylation step. By starting with anilines that already contain the desired substituents, a variety of functionalized this compound derivatives can be accessed directly. This was demonstrated in a study where various substituted anilines were used to synthesize a series of N-(substituted phenyl)-2-chloroacetamides. nih.gov
Regioselective Introduction of Diverse Substituents on the Phenyl Ring
Direct regioselective functionalization of the this compound phenyl ring via electrophilic aromatic substitution (EAS) is complex. The more common and controlled approach involves the synthesis and subsequent substitution of a suitable precursor, typically 3'-acetamidoacetophenone (B28966), followed by conversion of the acetyl group to the desired chloroacetyl moiety.
The regiochemical outcome of EAS reactions on the 3'-acetamidoacetophenone precursor is governed by the directing effects of the two substituents: the acetamido group (-NHCOCH₃) and the acetyl group (-COCH₃).
Acetamido Group: This group is a moderately activating, ortho, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate for ortho and para attack.
Acetyl Group: This group is a deactivating, meta-director because of its electron-withdrawing nature, which destabilizes the arenium ion intermediate, particularly when the electrophile adds to the ortho or para positions.
In 3'-acetamidoacetophenone, the powerful activating and ortho, para-directing effect of the acetamido group at position 1 dominates over the deactivating, meta-directing effect of the acetyl group at position 3. Consequently, electrophiles are directed to the positions activated by the acetamido group: C2, C4, and C6. Steric hindrance from the adjacent acetyl and acetamido groups can influence the accessibility of the C2 and C6 positions, often favoring substitution at the C4 position, which is para to the acetamido group.
The general synthetic strategy is as follows:
Perform the electrophilic aromatic substitution (e.g., nitration, halogenation) on 3'-acetamidoacetophenone.
Isolate the desired regioselectively substituted product.
Convert the acetyl group of the substituted intermediate into a chloroacetyl group, typically through α-halogenation, to yield the final substituted this compound derivative.
The table below outlines potential regioselective substitutions based on these principles.
| Electrophilic Substitution | Reagents | Major Regioisomeric Product Position (relative to -NHCOCH₃) | Resulting Intermediate Structure |
| Nitration | HNO₃ / H₂SO₄ | para (C4) | N-(3-acetyl-4-nitrophenyl)acetamide |
| Bromination | Br₂ / FeBr₃ | para (C4) | N-(3-acetyl-4-bromophenyl)acetamide |
| Chlorination | Cl₂ / AlCl₃ | para (C4) | N-(3-acetyl-4-chlorophenyl)acetamide |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | ortho (C2) | N-(3-acetyl-2-acylphenyl)acetamide |
Synthesis of Hybrid Molecules Incorporating this compound Moiety
The this compound scaffold is a valuable building block for synthesizing complex hybrid molecules. The chemical reactivity of the chloroacetyl group, specifically the susceptibility of the α-carbon to nucleophilic attack and the ease of displacement of the chloride ion, allows for the covalent linkage of this moiety to a wide variety of other chemical entities, particularly heterocycles. researchgate.net This approach has been widely used to generate novel compounds by combining the structural features of the acetamide (B32628) core with other pharmacologically relevant scaffolds.
The primary synthetic route is the nucleophilic substitution reaction where a nucleophile (typically containing a nitrogen, sulfur, or oxygen atom) displaces the chlorine atom of the chloroacetyl group. researchgate.netresearchgate.net This reaction is often carried out in a suitable solvent in the presence of a base to facilitate the reaction.
A prominent example is the synthesis of 1,2,3-triazole-containing hybrids. This is commonly achieved via a "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govresearchgate.net The synthesis first involves the conversion of this compound to its corresponding azide (B81097) derivative, 2-azido-N-[3-(acetyl)phenyl]acetamide, by reaction with sodium azide. nih.gov This azide intermediate is then reacted with a terminal alkyne in the presence of a copper(I) catalyst to yield a stable 1,4-disubstituted 1,2,3-triazole hybrid molecule. nih.gov
Similarly, hybrid molecules containing benzimidazole (B57391) or thiazole (B1198619) moieties can be synthesized. For instance, reacting this compound with 2-mercaptobenzimidazole (B194830) or related mercapto-heterocycles leads to the formation of a new carbon-sulfur bond, linking the two fragments. uea.ac.uknih.gov These reactions typically proceed in a polar solvent like ethanol or DMF, often with a base such as potassium carbonate or triethylamine. uea.ac.uknih.gov
The table below summarizes various methodologies for creating hybrid molecules from N-aryl chloroacetamide precursors.
| Hybrid Moiety | Nucleophilic Reagent/Strategy | Key Reaction Conditions | Resulting Hybrid Structure |
| 1,2,3-Triazole | 1. NaN₃ (to form azide intermediate) 2. Terminal Alkyne, Cu(I) catalyst | 1. Toluene, reflux 2. Ultrasound, [Et₃NH][OAc] | N-phenylacetamide linked to a triazole ring via the acetyl nitrogen. nih.govresearchgate.net |
| Benzimidazole | 2-Mercaptobenzimidazole | Ethanol, Triethylamine, Reflux | N-phenylacetamide linked to a benzimidazole ring via a thioether bridge. nih.gov |
| Thiazole | Substituted anilines (after initial reaction with thiourea (B124793) and iodine) | Reflux | N-phenylacetamide linked to a substituted amino-thiazole core. nih.gov |
| Thiazolidin-4-one | Ammonium (B1175870) thiocyanate | Ethanol, Reflux | N-phenylacetamide where the chloroacetyl group has cyclized to form a 2-(arylimino)thiazolidin-4-one. ekb.eg |
| Benzisoxazole | Hydroxylamine hydrochloride, then Thionyl chloride (on a hydroxy-substituted precursor) | Ethanol, Pyridine, THF | A cyclized benzisoxazole ring formed from the chloroacetyl and a neighboring hydroxyl group. mdpi.com |
| Thieno[2,3-b]pyridine | 2-Mercapto-4,6-dimethylnicotinonitrile, then Sodium ethoxide | Acetone, K₂CO₃, then NaOEt | N-phenylacetamide linked via a thioether bridge, followed by intramolecular cyclization. uea.ac.uk |
Mechanistic Understanding of Chemical Reactivity and Transformations of N 3 2 Chloroacetyl Phenyl Acetamide
Nucleophilic Substitution Mechanisms at the α-Chloro Carbon
The α-chloro carbon in the chloroacetyl moiety is a key site for reactivity in N-[3-(2-chloroacetyl)phenyl]acetamide. As part of an α-haloketone structure, the chlorine atom is exceptionally reactive in bimolecular nucleophilic substitution (SN2) reactions, while being unreactive in unimolecular (SN1) pathways. libretexts.org This enhanced SN2 reactivity is attributed to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Cl bond and stabilizes the transition state. The reactions are concerted, one-step processes where the nucleophile attacks the electrophilic carbon simultaneously as the chloride leaving group departs. libretexts.org
Kinetic studies on N-aryl chloroacetamides, such as the closely related N-phenylchloroacetamide, provide significant insight into the nucleophilic substitution mechanism at the α-chloro carbon. rsc.org The reaction follows second-order kinetics, with the rate being dependent on the concentration of both the chloroacetamide substrate and the nucleophile. libretexts.org
A detailed kinetic analysis of the reaction between N-phenylchloroacetamide and a series of thiol nucleophiles with varying pKa values was conducted to understand the transition state structure. rsc.org The resulting Brønsted-type plot, which correlates the reaction rate with the basicity of the nucleophile, yielded a βnuc value of 0.22 ± 0.07. rsc.org This low positive value indicates the development of only a small amount of positive charge on the nucleophile in the transition state, suggesting an early transition state with respect to the attack by the thiolate anion. rsc.org
Further investigations involving different halide leaving groups (chloro-, bromo-, iodoacetamides) showed that the reaction rates were consistent with an early transition state regarding the departure of the leaving group. rsc.org Thermodynamic and temperature-dependence studies support a concerted SN2 mechanism, characterized by a single, well-defined transition state. libretexts.orgrsc.org Molecular modeling calculations have also confirmed this concerted transition state and the relative reactivity of haloacetamides. rsc.org
| Thiol Nucleophile | pKa | Second-Order Rate Constant (k2, M-1s-1) |
|---|---|---|
| Thiophenol | 6.6 | 2.3 |
| 2-Mercaptoethanol | 9.6 | 0.14 |
| N-Acetylcysteamine | 9.5 | 0.16 |
| Glutathione (reduced) | 9.2 | 0.25 |
The α-chloro position of this compound readily reacts with a wide range of nitrogen-based nucleophiles. researchgate.netresearchgate.net The reaction with primary, secondary, and cyclic amines, as well as hydrazine, proceeds via a standard SN2 mechanism, where the nitrogen atom's lone pair of electrons attacks the electrophilic carbon, displacing the chloride ion. chemguide.co.ukijpsr.info This reaction is a common and efficient method for synthesizing various derivatives. researchgate.netijpsr.info
The general mechanism involves two main stages: an initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of the leaving group. chemguide.co.uk In the case of chloroacetamides, the direct displacement of the chloride at the α-carbon is the predominant pathway. researchgate.net The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, or by using an excess of the amine nucleophile. researchgate.net Studies on the chloroacetylation of amino alcohols have demonstrated a high degree of chemoselectivity, with the amine group reacting preferentially over the hydroxyl group to form the N-substituted product. researchgate.net This highlights the superior nucleophilicity of nitrogen compared to oxygen under these conditions.
Oxygen-based nucleophiles, such as alcohols and phenols, can also displace the chlorine atom in this compound through a nucleophilic substitution reaction. researchgate.netresearchgate.net The reaction, typically carried out under basic conditions to generate the more nucleophilic alkoxide or phenoxide ion, results in the formation of α-alkoxy or α-aryloxy acetamide (B32628) derivatives.
While this reaction is synthetically useful, oxygen nucleophiles are generally less reactive towards the α-chloro carbon than nitrogen or sulfur nucleophiles of comparable basicity. researchgate.net The reaction of N-substituted chloroacetamides with pyridin-3-ols, for example, leads to alkylation at the hydroxyl group to form 2-(pyridin-3-yloxy)acetamides. researchgate.net The competition between N-alkylation and O-alkylation can be an important consideration in molecules containing both functionalities. researchgate.net
Sulfur-based nucleophiles are particularly reactive towards the α-chloro carbon of this compound. researchgate.net Thiols, in their anionic thiolate form, are excellent nucleophiles and readily displace the chloride to form thioether linkages. rsc.orgnih.gov The high reactivity of thiols is a consequence of the high polarizability and low electronegativity of sulfur.
Kinetic studies on the reaction of N-phenylchloroacetamide with thiols confirm a concerted SN2 mechanism. rsc.org The early transition state suggests that the bond between the sulfur nucleophile and the α-carbon begins to form before the carbon-chlorine bond is significantly broken. rsc.org This reactivity has been exploited in the synthesis of various biologically active molecules and for linking chloroacetamide moieties to cysteine residues in peptides. rsc.orgnih.gov Other sulfur nucleophiles, such as sulfides and thiourea (B124793), also undergo similar substitution reactions to yield the corresponding S-alkylated products. researchgate.net
Transformations Involving the Amide Functional Group
The acetamide group in this compound is a stable functional group but can undergo transformations, primarily through cleavage of the amide bond.
Amide bonds are generally resistant to hydrolysis due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. However, their cleavage can be achieved under acidic or basic conditions. patsnap.com
Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen is protonated, which makes the carbonyl carbon significantly more electrophilic. patsnap.com A water molecule can then act as a nucleophile, attacking the activated carbonyl carbon. This is followed by proton transfer and elimination of the amine to yield a carboxylic acid and an ammonium (B1175870) ion. Some specialized amide bonds can be cleaved under surprisingly mild acidic conditions. nih.gov
An alternative intramolecular mechanism for amide cleavage is the N,O-acyl shift, which can occur in peptides containing serine or threonine residues, though its relevance to this specific molecule would depend on the presence of a nearby hydroxyl group. nih.gov This process involves an intramolecular attack of a hydroxyl group on the amide carbonyl, leading to an ester intermediate that is more readily hydrolyzed. nih.gov
The formation of the amide bond in this compound itself is a nucleophilic acyl substitution reaction, typically achieved by reacting 3-amino-N-phenylacetamide with chloroacetyl chloride. researchgate.netijpsr.info
N-Alkylation and N-Acylation Reactions for Derivative Synthesis
The amide functional group within this compound possesses a nitrogen atom with a lone pair of electrons, which can theoretically act as a nucleophile. However, its reactivity is significantly tempered by the delocalization of these electrons into the adjacent carbonyl group of the acetamide.
N-Alkylation: Direct N-alkylation of the amide nitrogen is challenging due to its low nucleophilicity. The reaction generally requires a strong base to first deprotonate the amide, generating a more potent nucleophilic amidate anion. This anion can then react with an alkylating agent, such as an alkyl halide. However, a significant competing reaction exists within the molecule. The chloroacetyl group is a powerful electrophile, and most nucleophiles will preferentially attack the carbon atom bearing the chlorine via an SN2 mechanism. researchgate.netresearchgate.net Therefore, achieving selective N-alkylation of the amide without side reactions at the chloroacetyl moiety would necessitate careful selection of non-nucleophilic bases and specific reaction conditions. semanticscholar.org
N-Acylation: N-acylation of the amide nitrogen is even less favorable. The presence of two adjacent carbonyl groups would create a highly stabilized and electronically withdrawn diacylamide (imide) structure. Such reactions are generally difficult to achieve directly and would require highly reactive acylating agents.
In practice, the dominant reaction pathway for derivative synthesis involves the electrophilic chloroacetyl group rather than the nucleophilic amide nitrogen. The ease of displacement of the chlorine atom by various nucleophiles is the most common strategy for derivatization. researchgate.net
Reactivity of the Aromatic Ring in Chemical Transformations
The benzene (B151609) ring of this compound is substituted with two groups that influence its reactivity toward further transformations, particularly electrophilic aromatic substitution.
The outcome of electrophilic aromatic substitution (EAS) on the phenyl ring is governed by the directing and activating/deactivating effects of the existing substituents: the acetamido group (-NHCOCH₃) and the chloroacetyl group (-COCH₂Cl).
Acetamido Group (-NHCOCH₃): This is an activating group and an ortho, para-director. The lone pair on the nitrogen atom can donate electron density to the ring through resonance, stabilizing the arenium ion intermediates formed during substitution at the ortho and para positions. researchgate.net
Chloroacetyl Group (-COCH₂Cl): This is a deactivating group and a meta-director. The carbonyl group is strongly electron-withdrawing through both induction and resonance, pulling electron density from the ring and destabilizing the arenium ion intermediates, particularly for ortho and para attack.
In this compound, the substituents are meta to each other. The directing effects on the remaining open positions of the aromatic ring are summarized in the table below.
| Position on Ring | Effect of Acetamido Group (at C1) | Effect of Chloroacetyl Group (at C3) | Overall Predicted Reactivity |
|---|---|---|---|
| C2 | Ortho (Activating) | Ortho (Deactivating) | Possible, but sterically hindered and electronically disfavored by chloroacetyl group. |
| C4 | Para (Activating) | Ortho (Deactivating) | Favored site. Activated by the strong directing effect of the acetamido group. |
| C5 | Meta (Deactivating) | Meta (Directing) | Possible. Directed by the chloroacetyl group but deactivated by both groups. |
| C6 | Ortho (Activating) | Para (Deactivating) | Favored site. Activated by the acetamido group. |
Based on this analysis, electrophilic substitution is most likely to occur at positions C4 and C6, which are activated by the ortho, para-directing acetamido group.
Modern cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, are powerful tools for forming new carbon-carbon bonds but typically require an aryl halide or triflate as a starting material. To utilize these methods for the functionalization of this compound, a halogen must first be introduced onto the aromatic ring via an electrophilic halogenation reaction (e.g., bromination or iodination).
Following the directing effects discussed previously, bromination would likely yield a mixture of 4-bromo- and 6-bromo-N-[3-(2-chloroacetyl)phenyl]acetamide. This halogenated intermediate could then serve as a substrate in palladium-catalyzed cross-coupling reactions. For instance, a Suzuki coupling with an arylboronic acid would introduce a new aryl group, leading to the formation of a biaryl structure. dergipark.org.tr This two-step sequence allows for the targeted installation of a wide variety of substituents onto the aromatic core.
Intramolecular Cyclization and Heterocycle Formation Pathways
The α-chloro ketone moiety is a versatile precursor for the synthesis of various heterocyclic systems through cyclization reactions. This functionality is arguably the most reactive site on the molecule for building complex ring structures.
Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis is a classic and efficient method for constructing a thiazole ring. This reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea or thiosemicarbazide. ekb.eg When this compound reacts with thiourea, the nucleophilic sulfur of thiourea attacks the carbon bearing the chlorine, displacing it. Subsequent intramolecular cyclization and dehydration yield a 2-aminothiazole (B372263) derivative. nih.govmdpi.com
| α-Chloroacetamide Reactant | Thio-Reactant | Resulting Heterocyclic Core | Reference |
|---|---|---|---|
| This compound | Thiourea | 2-Amino-4-(3-acetamidophenyl)thiazole | ekb.eg |
| N-(4-bromophenyl)-2-chloroacetamide | Thiourea | N-(4-(4-bromophenyl)thiazol-2-yl)amine | nih.gov |
| 2-chloro-N-phenylacetamide | Thiosemicarbazide | 2-Hydrazineyl-N-phenyl-thiazol-4-amine | ekb.eg |
Triazole Synthesis: The chloroacetyl group is also a key starting point for the synthesis of 1,2,3-triazoles. A common and highly effective strategy is a two-step process. First, the chlorine atom is displaced by an azide (B81097) ion (from sodium azide) to form an azido-acetamide intermediate. This intermediate can then undergo a Huisgen 1,3-dipolar cycloaddition reaction with an alkyne. nih.gov This "click chemistry" approach is known for its high efficiency, mild reaction conditions, and broad substrate scope, allowing for the synthesis of a wide range of 1,4-disubstituted 1,2,3-triazoles. researchgate.netorganic-chemistry.org
Alternatively, pre-formed aminotriazoles can be alkylated with this compound, where the exocyclic amino group of the triazole acts as the nucleophile to displace the chlorine, directly linking the acetamide framework to the triazole ring. sphinxsai.com
While rearrangement reactions are a fundamental class of transformations in organic chemistry, specific examples involving the structural reorganization of this compound are not widely reported in the scientific literature. The stability of the acetanilide (B955) framework and the high reactivity of the chloroacetyl group towards nucleophilic substitution and cyclocondensation mean that these pathways typically dominate the chemical behavior of the molecule. Reactions that could potentially lead to rearrangements, such as the Favorskii rearrangement of the α-chloro ketone portion, would require specific basic conditions that would likely favor other reaction pathways.
Rational Design Strategies and Structure Activity Relationship Sar Methodologies for N 3 2 Chloroacetyl Phenyl Acetamide Derivatives
Principles of Molecular Design for Targeted Chemical Reactivity
The fundamental principle guiding the design of N-[3-(2-chloroacetyl)phenyl]acetamide derivatives is the targeted covalent inhibition of nucleophilic amino acid residues, most commonly cysteine, within a protein's binding site. nih.gov The chemical reactivity of these compounds is primarily attributed to the electrophilic nature of the carbon atom bearing the chlorine atom in the chloroacetyl group. researchgate.net This group is designed to react with a nucleophile on the target protein, leading to the formation of a stable covalent bond.
Key design considerations include:
Electrophilicity of the Warhead: The chloroacetamide moiety is a potent electrophile. nih.gov Its reactivity can be tuned to prevent indiscriminate reactions with off-target biomolecules. While highly reactive electrophiles can be useful for certain applications, for therapeutic purposes, a balance must be struck to ensure target specificity and minimize toxicity. nih.gov
Binding Affinity of the Scaffold: The N-(3-acetylphenyl)acetamide portion of the molecule serves as the recognition element. It is designed to bind non-covalently to a specific pocket on the target protein, orienting the chloroacetyl group in close proximity to the target nucleophile. This pre-positioning is critical for an efficient and selective covalent reaction.
Geometric and Stereochemical Factors: The three-dimensional arrangement of the molecule must be complementary to the topology of the target's binding site. The geometry of the chloroacetamide group is maintained in various derivatives to ensure a consistent presentation of the electrophilic center. nih.gov
The overarching goal is to create a molecule that first binds to its intended target with high affinity and specificity and then undergoes a rapid intramolecular covalent reaction, effectively "locking" the inhibitor in place. This strategy can lead to prolonged and enhanced pharmacological potency compared to non-covalent inhibitors. nih.gov
Systematic Variation of Substituents on the Phenyl Ring
The existing acetamido group at the meta-position of this compound already influences the electronic environment of the ring. Introducing additional substituents at other positions, particularly the remaining meta-position (position 5), can further modulate the molecule's properties through both electronic and steric effects. researchgate.netresearchgate.net
Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the reactivity of the chloroacetyl warhead. For instance, adding a strong EWG like a nitro (-NO₂) or cyano (-CN) group to the phenyl ring can indirectly increase the electrophilicity of the chloroacetyl moiety by withdrawing electron density through the aromatic system. Conversely, an EDG like a methoxy (B1213986) (-OCH₃) or methyl (-CH₃) group could slightly decrease its reactivity. Studies on related N-phenylacetamide derivatives have shown that electron-withdrawing substituents can enhance biological activity in certain contexts. nih.gov
Steric Effects: The size and shape of substituents (steric hindrance) play a critical role in how the molecule fits into its target binding pocket. mdpi.com Bulky substituents can create unfavorable steric clashes, preventing optimal binding. However, in some cases, a well-placed bulky group can enhance selectivity by preventing the molecule from binding to off-targets that have smaller binding sites. The position of substituents is crucial; meta- and para-substituted derivatives often exhibit different activity profiles compared to their ortho-counterparts due to steric hindrance near the molecule's core. researchgate.net
| Substituent (R) at Position 5 | Electronic Effect | Expected Impact on Chloroacetyl Reactivity | Potential Steric Influence |
|---|---|---|---|
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Increase | Moderate |
| -CN (Cyano) | Strongly Electron-Withdrawing | Increase | Small |
| -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing | Increase | Moderate |
| -OCH₃ (Methoxy) | Electron-Donating | Decrease | Small |
| -CH₃ (Methyl) | Weakly Electron-Donating | Slight Decrease | Small |
Introducing halogen atoms (F, Cl, Br, I) onto the phenyl ring is a common medicinal chemistry strategy to fine-tune a molecule's properties. researchgate.net Halogenation can significantly impact lipophilicity, membrane permeability, and binding interactions. nih.gov
In a study of various N-(substituted phenyl)-2-chloroacetamides, halogenated derivatives, particularly those with chloro, fluoro, or bromo substituents at the para-position, were among the most active compounds tested. nih.gov This enhanced activity was attributed to high lipophilicity, which facilitates passage through the phospholipid bilayer of cell membranes. nih.gov For example, N-(4-chlorophenyl)-2-chloroacetamide and N-(4-fluorophenyl)-2-chloroacetamide demonstrated significant biological activity. nih.gov
Applying this to the this compound scaffold, the introduction of halogens could:
Increase Lipophilicity: Generally, adding halogens increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach intracellular targets.
Form Halogen Bonds: Halogen atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in a protein's binding site. This can enhance binding affinity and specificity.
Alter Metabolism: Halogenation can block sites of metabolic oxidation, potentially increasing the compound's metabolic stability and half-life.
The specific pattern of halogenation is critical. For instance, a 4-fluoro or 4-chloro substituent might offer a good balance of increased lipophilicity and the potential for beneficial binding interactions, as seen in related structures. nih.gov
Modifications and Enhancements of the Chloroacetamide Side Chain
Direct modification of the chloroacetamide side chain offers a direct route to modulate the reactivity and selectivity of the covalent warhead.
Homologation involves altering the length of the alkyl chain connecting the carbonyl group and the chlorine atom. For example, synthesizing a chloropropionyl analog (N-[3-(3-chloropropionyl)phenyl]acetamide) would add an extra methylene (B1212753) group. This modification can have several consequences:
Altered Reactivity: The reactivity of the electrophile can be affected by the change in the chain length.
Modified Geometry: The increased length and flexibility of the side chain will change the "reach" of the electrophilic warhead. This could be advantageous if the target nucleophile is slightly further away in the binding pocket, or disadvantageous if it disrupts the optimal orientation for reaction.
The synthesis of such analogs typically follows standard chemical procedures, reacting the parent amine with the corresponding acyl chloride (e.g., 3-chloropropionyl chloride). researchgate.net
The chlorine atom in the chloroacetyl group functions as a leaving group during the nucleophilic substitution reaction with a target residue. Replacing chlorine with other halogens or different chemical groups can precisely tune the warhead's reactivity. nih.gov Chloroacetamides are generally considered to be more reactive than acrylamides, another common class of covalent warheads. nih.gov To refine this reactivity, several alternatives have been explored:
Other Halogens: Replacing chlorine with bromine (bromoacetamide) typically increases reactivity, while using fluorine (fluoroacetamide) decreases it. Di- and tri-halo acetamides have also been developed as less reactive alternatives. nih.gov
Sulfamate (B1201201) Acetamides: These compounds have been reported as a promising alternative to chloroacetamides. nih.gov They maintain a similar geometry but exhibit tunable and often lower reactivity. The sulfamate group is an excellent leaving group, and its dissociation can be modulated by the nature of the amine attached to the sulfonyl group. This allows for a high degree of control over the electrophile's reactivity. nih.govresearchgate.net
| Warhead Moiety | General Reactivity vs. Chloroacetamide | Key Features | Reference |
|---|---|---|---|
| Bromoacetamide | Higher | More reactive, potentially less selective. | wikipedia.org |
| Fluoroacetamide | Lower | Less reactive, may offer improved selectivity. | nih.gov |
| Acrylamide | Lower | Commonly used warhead, generally less reactive than chloroacetamide. | nih.gov |
| Sulfamate Acetamide (B32628) | Tunable (often lower) | Maintains similar geometry to chloroacetamide with highly tunable reactivity. | nih.govresearchgate.net |
| Di/Tri-halo Acetamide | Lower | Reported as less reactive alternatives to mono-haloacetamides. | nih.gov |
Development of Hybrid Molecular Architectures
The concept of molecular hybridization involves the covalent linking of two or more distinct pharmacophoric units to create a single molecule with a potentially synergistic or novel biological profile. The this compound core is particularly amenable to this strategy due to the electrophilic nature of the chloroacetyl moiety, which readily reacts with various nucleophiles.
Conjugation with Pharmacophoric Scaffolds (e.g., Thiazolidine-2,4-diones, Acridines)
The chloroacetyl group of this compound is a key functional group that allows for the facile conjugation with a variety of pharmacophoric scaffolds containing suitable nucleophiles. This approach enables the creation of hybrid molecules that can potentially exhibit combined or enhanced biological activities. The high reactivity of the α-chloro-substituted carbonyl system makes it an excellent electrophile for reactions with thiols, amines, and other nucleophilic groups present in biologically active molecules. researchgate.net
Thiazolidine-2,4-diones (TZDs) are a class of compounds known for a wide range of biological activities, including antidiabetic, antimicrobial, and anticancer effects. nih.govnih.gov The TZD ring system possesses a nucleophilic nitrogen atom within its heterocyclic structure, making it a suitable candidate for reaction with the chloroacetyl group of this compound. The general synthetic strategy involves the nucleophilic substitution of the chlorine atom by the nitrogen of the TZD ring, typically carried out in the presence of a base to facilitate the reaction. This leads to the formation of a stable N-substituted TZD derivative.
The rationale behind conjugating the this compound core with a TZD scaffold is to potentially combine the biological properties of both moieties. The resulting hybrid molecule could exhibit a modified pharmacokinetic profile or a novel mechanism of action arising from the interaction of the two pharmacophores with their respective biological targets.
| Reactant 1 | Reactant 2 | Hybrid Product | Potential Biological Activity |
| This compound | Thiazolidine-2,4-dione | N-[3-(2-(2,4-dioxothiazolidin-1-yl)acetyl)phenyl]acetamide | Antidiabetic, Antimicrobial, Anticancer |
Acridines are another important class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties. ptfarm.pl Their planar tricyclic structure allows them to intercalate into DNA, which is a primary mechanism of their cytotoxic action. nih.gov The conjugation of an acridine (B1665455) scaffold to the this compound core can be envisioned through several synthetic routes. If the acridine moiety possesses a nucleophilic group, such as an amino or thiol group, a direct reaction with the chloroacetyl group is feasible. For instance, 9-aminoacridine (B1665356) could react with this compound to form a hybrid molecule where the two components are linked via a glycine-like spacer.
| Reactant 1 | Reactant 2 | Hybrid Product | Potential Biological Activity |
| This compound | 9-Aminoacridine | N-[3-(2-((acridin-9-yl)amino)acetyl)phenyl]acetamide | Anticancer, Antimicrobial |
Design of Enzyme-Activated Chemical Probes based on the this compound Core
Enzyme-activated chemical probes are powerful tools for studying biological processes in real-time within living systems. nih.gov These probes are designed to be in a "caged" or inactive state until they encounter a specific enzyme that catalyzes a reaction to "uncage" or activate a signaling molecule, such as a fluorophore. d-nb.info The design of such probes often involves three key components: an enzyme-specific trigger, a self-immolative linker, and a reporter molecule.
The this compound core can be incorporated into the design of enzyme-activated probes, where the chloroacetyl group can serve as a reactive handle to attach a linker-reporter system. A hypothetical design for an enzyme-activated probe could involve masking a fluorescent reporter with a substrate that is specifically cleaved by a target enzyme.
A potential strategy could involve attaching a fluorophore to the this compound core via a linker that is a substrate for a specific enzyme. For instance, a peptide sequence recognized by a particular protease could be linked to the acetamide nitrogen. The other end of the peptide could be attached to a quenching molecule. Upon cleavage of the peptide by the target protease, the quencher would be released, leading to an increase in fluorescence.
While specific examples of enzyme-activated probes based on the this compound core are not extensively documented in the literature, the chemical principles of probe design suggest its feasibility. The chloroacetyl group provides a versatile point of attachment for various enzyme-cleavable linkers and reporter molecules. The development of such probes would require careful selection of the enzyme target, the corresponding cleavable linker, and a suitable reporter molecule to ensure specificity and a robust signal upon activation.
| Probe Component | Function | Potential Moiety |
| Enzyme Trigger | Substrate for a specific enzyme | Peptide sequence, glycosidic bond, phosphate (B84403) ester |
| Linker | Connects the trigger to the core and reporter | Self-immolative spacer |
| Core | Scaffold for probe assembly | This compound |
| Reporter | Generates a detectable signal | Fluorophore, chromophore |
Advanced Spectroscopic and Crystallographic Characterization in Research of N 3 2 Chloroacetyl Phenyl Acetamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-[3-(2-chloroacetyl)phenyl]acetamide in solution. Through the analysis of ¹H and ¹³C NMR spectra, including chemical shifts and coupling constants, a detailed picture of the atomic connectivity and electronic environment can be established.
Detailed ¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The acetamide (B32628) methyl protons (CH₃) would likely appear as a sharp singlet. The methylene (B1212753) protons of the chloroacetyl group (Cl-CH₂) are also expected to be a singlet, typically found in the region of 4.2-4.3 ppm. nih.gov The aromatic protons on the phenyl ring will present as a more complex set of multiplets, with their chemical shifts and coupling patterns dictated by the meta-substitution pattern. The amide proton (NH) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbons of the amide and acetyl groups are expected to resonate at the downfield end of the spectrum. The carbons of the phenyl ring will appear in the aromatic region, with their specific chemical shifts influenced by the electronic effects of the substituents. The methyl carbon of the acetamide group and the methylene carbon of the chloroacetyl group will be observed at the upfield end of the spectrum. For a related compound, N-(4-acetylphenyl) chloroacetamide, the chloroacetyl methylene carbon appears at approximately 43.8 ppm. nih.gov
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -NH (Amide) | ~10.5 | s (broad) | N/A |
| Aromatic-H | ~7.3 - 8.0 | m | ~7-9 |
| -CH₂Cl (Chloroacetyl) | ~4.3 | s | N/A |
| -CH₃ (Acetamide) | ~2.5 | s | N/A |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C=O (Acetyl) | ~197 |
| -C=O (Amide) | ~165 |
| Aromatic-C | ~118 - 143 |
| -CH₂Cl (Chloroacetyl) | ~44 |
| -CH₃ (Acetamide) | ~27 |
Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Comprehensive Structural Assignment
To unequivocally assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in confirming the connectivity of the aromatic protons on the phenyl ring by showing cross-peaks between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the protonated carbons, such as the aromatic C-H groups, the chloroacetyl -CH₂-, and the acetamide -CH₃.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy provides valuable information about the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum is expected to show characteristic absorption bands for the amide and ketone functional groups, as well as vibrations associated with the aromatic ring and the chloroalkyl group. For similar N-(substituted phenyl)-2-chloroacetamides, the chemical structure and purity have been verified using FT-IR spectroscopy. nih.gov
Key expected vibrational frequencies include:
N-H Stretching: A prominent band in the region of 3300-3100 cm⁻¹, characteristic of the amide N-H bond.
C=O Stretching (Amide I): A strong absorption band typically found around 1670-1650 cm⁻¹.
C=O Stretching (Ketone): Another strong band in the region of 1700-1680 cm⁻¹, corresponding to the acetyl group's carbonyl.
N-H Bending (Amide II): This band is expected to appear around 1600-1500 cm⁻¹.
C-N Stretching: Vibrations for the carbon-nitrogen bond are anticipated in the 1450-1350 cm⁻¹ range.
C-Cl Stretching: A band in the lower frequency region, typically 800-600 cm⁻¹, is indicative of the carbon-chlorine bond.
Aromatic C-H and C=C Stretching: These will give rise to multiple bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3100 | Medium-Strong |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C=O Stretch (Ketone) | 1700 - 1680 | Strong |
| C=O Stretch (Amide I) | 1670 - 1650 | Strong |
| N-H Bend (Amide II) | 1600 - 1500 | Medium-Strong |
| C-N Stretch | 1450 - 1350 | Medium |
| C-Cl Stretch | 800 - 600 | Medium-Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Elucidation
HRMS is a powerful technique for confirming the elemental composition of this compound and for elucidating its fragmentation pathways. By providing a highly accurate mass measurement of the molecular ion, the molecular formula can be determined with high confidence. The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak in an approximate 3:1 ratio.
The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for such molecules would likely involve:
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl groups.
McLafferty Rearrangement: If applicable, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage.
Loss of small molecules: Neutral losses of molecules such as CO, HCl, or CH₂Cl are also plausible fragmentation routes.
X-ray Crystallography for Solid-State Structural Elucidation
Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles.
Analysis of Molecular Conformation and Torsional Angles in the Crystal Lattice
While a crystal structure for this compound is not available in the provided search results, analysis of closely related structures, such as 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, reveals key conformational features that are likely to be present in the title compound. nih.gov
Elucidation of Intermolecular Interactions and Supramorphonuclear Assembly (e.g., Hydrogen Bonding, π-π Stacking)
The primary organizing force in the crystal lattice of analogous structures is strong, intermolecular N—H···O hydrogen bonding. nih.govresearchgate.net The amide group is a classic hydrogen-bond donor (N—H) and acceptor (C=O), facilitating the formation of robust and directional links between molecules. researchgate.netacs.org In numerous N-aryl acetamide derivatives, the amide N—H group of one molecule donates a hydrogen bond to the carbonyl oxygen of an adjacent molecule. This interaction typically results in the formation of infinite one-dimensional chains or tapes. nih.govresearchgate.netiucr.org For instance, in the crystal structure of 2-Chloro-N-phenylacetamide, molecules are linked by N—H···O hydrogen bonds into infinite chains. researchgate.net
The presence of a second carbonyl group in this compound, located on the chloroacetyl moiety, introduces additional hydrogen bond acceptor sites. This could potentially lead to more complex, two- or three-dimensional networks by linking the primary N—H···O bonded chains. Furthermore, weaker C—H···O and C—H···Cl hydrogen bonds often play a significant role in providing additional stability to the three-dimensional crystal packing, as observed in related structures like 2-chloro-N-(4-methoxyphenyl)acetamide. iucr.org
Table 1: Typical Hydrogen Bond Geometries in Related N-Aryl Acetamide Structures
| Donor (D) | Hydrogen (H) | Acceptor (A) | D···A (Å) | H···A (Å) | D—H···A (°) | Compound Reference |
| N1—H1 | H1 | O1 | 2.848 | 2.05 | 155 | 2-Chloro-N-phenylacetamide researchgate.net |
| N1—H1 | H1 | O2 | 2.868 | 2.02 | 171 | 2-chloro-N-(3-chlorophenyl)acetamide nih.gov |
| N2—H2 | H2 | O1 | 2.871 | 2.03 | 167 | 2-chloro-N-(3-chlorophenyl)acetamide nih.gov |
While π-π stacking is a common feature, its presence can be influenced by steric factors from the substituents. In some derivatives, significant twisting between the phenyl ring and the acetamide group can lead to packing arrangements where classical π-π stacking is absent, with intermolecular forces being dominated by a combination of strong and weak hydrogen bonds. iucr.org
Table 2: Representative π-π Stacking Parameters in a Related N-Aryl Acetamide Structure
| Interaction Type | Centroid-to-Centroid Distance (Å) | Interplanar Distance (Å) | Slippage (Å) | Compound Reference |
| Phenyl-Phenyl | 3.889 | 3.392 | 1.904 | 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide |
Note: Data derived from a closely related analog to illustrate typical interaction geometries.
The supramolecular assembly of this compound is thus a hierarchical construction. The strong, directional N—H···O hydrogen bonds first establish robust one-dimensional chains. These chains are then organized into a stable, three-dimensional crystalline architecture through the cumulative effect of weaker interactions, including π-π stacking of the phenyl rings and a network of C—H···O and C—H···Cl contacts. This synergistic action of multiple intermolecular forces ensures a highly ordered and stable crystal lattice.
Computational Chemistry and Theoretical Investigations of N 3 2 Chloroacetyl Phenyl Acetamide
Quantum Chemical Calculations (Density Functional Theory, Ab initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and properties of molecules like N-[3-(2-chloroacetyl)phenyl]acetamide. DFT methods balance computational cost and accuracy, making them well-suited for studying medium-sized organic molecules. These calculations provide detailed information on geometry, energy, and electronic distributions, which are essential for predicting chemical behavior.
The first step in most quantum chemical studies is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
Theoretical studies on related acetanilide (B955) and chloroacetanilide structures have successfully employed DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set, to achieve optimized geometries that are in good agreement with experimental data where available. nih.govresearchgate.net Energetic profiling involves calculating the total energy of the optimized structure, which is a key indicator of its thermodynamic stability. For this compound, this would reveal the relative stability of different potential conformers, such as those arising from the rotation around the amide bond or the chloroacetyl group.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Compounds) Note: This data is representative and derived from computational studies on structurally similar molecules for illustrative purposes.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O (amide) | ~1.24 Å |
| C-N (amide) | ~1.36 Å | |
| C-Cl | ~1.79 Å | |
| C=O (keto) | ~1.22 Å | |
| Bond Angle | O-C-N (amide) | ~122.5° |
| C-N-H | ~119.0° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Computational studies on acetanilide analogues allow for the calculation of these orbital energies. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich acetamidophenyl ring, while the LUMO would likely be distributed over the chloroacetyl group, a region susceptible to nucleophilic attack. This analysis helps predict which parts of the molecule are most likely to participate in chemical reactions.
Table 2: Representative FMO Properties for this compound Note: This data is illustrative and based on general values for similar aromatic amides.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in an infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. These calculations are invaluable for assigning specific vibrational modes to experimentally observed spectral bands.
For this compound, DFT calculations would predict characteristic frequencies for key functional groups. For instance, the N-H stretch of the amide group, the C=O stretches of both the amide and ketone, and the C-Cl stretch would all have distinct calculated frequencies. Comparing these theoretical spectra with experimental FT-IR data helps confirm the molecular structure and provides a detailed understanding of its vibrational properties. researchgate.netnih.gov
Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups Note: Frequencies are typically scaled to correct for systematic errors in theoretical methods.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H | Stretching | ~3350 |
| C=O (amide) | Stretching | ~1690 |
| C=O (keto) | Stretching | ~1725 |
| C-N | Stretching | ~1410 |
Understanding the charge distribution within a molecule is essential for predicting its interactions with other molecules. Methods like Natural Bond Orbital (NBO) analysis provide a way to calculate the partial atomic charges on each atom. mdpi.com This reveals the electron density distribution and identifies electrophilic and nucleophilic sites.
In this compound, the oxygen and chlorine atoms are expected to carry partial negative charges due to their high electronegativity, while the adjacent carbonyl and methylene (B1212753) carbons would be electron-deficient and carry partial positive charges. A Molecular Electrostatic Potential (MEP) map visually represents this charge distribution, coloring electron-rich (negative potential) regions in red and electron-poor (positive potential) regions in blue. This map is a valuable tool for predicting sites for hydrogen bonding and other non-covalent interactions.
Molecular Dynamics Simulations and Conformational Studies
While quantum chemical calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. These simulations model the movements of atoms and explore the different shapes, or conformations, a molecule can adopt at a given temperature.
This compound possesses several rotatable bonds, allowing it to adopt various conformations. The flexibility around the N-phenyl bond and the bonds within the chloroacetyl side chain defines its conformational landscape. MD simulations can explore this landscape by simulating the molecule's movements over nanoseconds or longer. scirp.org
By tracking how dihedral angles change over time, researchers can identify the most stable and frequently occurring conformations and the energy barriers between them. This information is critical for understanding how the molecule might interact with biological targets, as its shape can significantly influence its binding affinity. Studies on similar flexible N-acetylated molecules have shown that a combination of NMR experiments and computational methods can effectively map their conformational preferences. nih.gov
Computational and Theoretical Investigations of this compound
While computational chemistry techniques are widely applied to related acetamide (B32628) and phenylacetamide derivatives, the strict requirement to focus exclusively on this compound prevents the inclusion of data from these analogous compounds. The methodologies mentioned in the requested outline are standard in modern computational chemistry; for instance, Density Functional Theory (DFT) is often used to explore reaction mechanisms and predict reactivity indices mdpi.com, and Hirshfeld surface analysis is a common tool for analyzing intermolecular interactions in crystalline solids. nih.govnih.goviucr.orgiucr.orgresearchgate.net However, the application of these methods to this compound has not been documented in the available scientific literature.
Therefore, it is not possible to provide a detailed, data-driven article that adheres to the specific subsections of the provided outline for this particular compound.
Applications in Chemical Biology and Mechanistic Biochemical Research
Investigation of Molecular Interactions with Biological Macromolecules
The chloroacetyl group of N-[3-(2-chloroacetyl)phenyl]acetamide serves as a reactive electrophile, making it an ideal candidate for studying interactions with biological macromolecules. This reactivity allows for the formation of stable covalent bonds with nucleophilic residues in proteins and nucleic acids, providing valuable insights into molecular recognition and binding events.
Enzyme Interaction Studies and Mechanism of Inhibition (e.g., Covalent Enzyme Adduct Formation)
The chloroacetamide functional group is known to covalently bind to the active site cysteine residues of condensing enzymes. nih.gov This interaction is a key mechanism of inhibition for chloroacetamide herbicides, which target very-long-chain fatty acid elongases. nih.gov The covalent bond formation is typically irreversible and leads to the inactivation of the enzyme. nih.gov Mass spectrometric peptide mapping has been used to confirm the covalent attachment of chloroacetamide compounds to the active site cysteine. nih.gov
Derivatives of this compound have been investigated as potential inhibitors of various enzymes. For instance, some acetamide-sulfonamide conjugates have shown a competitive mode of urease inhibition, with the new conjugates acting as mechanism-based inhibitors that interact with Ni ions in the active site. semanticscholar.org Similarly, chloroacetamide fragments have been screened to identify covalent inhibitors of the TEAD·YAP1 interaction, where they form a covalent bond with a conserved cysteine in the palmitate pocket of TEAD. nih.gov
The reactivity and binding affinity of these compounds can be influenced by the substituents on the phenyl ring. nih.govresearchgate.netnih.gov Halogenated p-substituted phenyl rings, for example, can increase the lipophilicity of the molecule, allowing for more rapid passage through cell membranes to reach their enzymatic targets. nih.govresearchgate.netnih.gov
| Target Enzyme Class | Interacting Residue | Mechanism of Inhibition | Analytical Confirmation |
| Condensing Enzymes | Cysteine | Covalent Adduct Formation | Mass Spectrometry |
| Ureases | Active Site Ni ions | Electrostatic Interactions | Kinetic Studies |
| TEAD | Cysteine | Covalent Adduct Formation | Mass Spectrometry |
Interaction with Nucleic Acids (e.g., DNA Alkylation, Protein Adduct Formation)
The electrophilic nature of the chloroacetyl group also enables this compound and its derivatives to interact with nucleic acids. Chloroacetamide-modified DNA has been shown to efficiently cross-link with proteins, such as p53, through the alkylation of cysteine and potentially histidine residues. researchgate.net This cross-linking ability is valuable for studying DNA-protein interactions and identifying the binding sites of DNA-binding proteins.
The formation of DNA adducts by alkylating agents can interfere with DNA transcription and replication, potentially leading to mutations. nih.gov While the primary adducts may be repaired, minor, more mutagenic adducts can persist and lead to cellular damage. nih.gov The ability of chloroacetamide-containing molecules to form covalent bonds is also utilized in the development of probes for studying RNA-protein interactions. nih.gov These reactive RNA probes can selectively form cross-linked conjugates with RNA-binding proteins, aiding in their identification and the characterization of their binding sites. nih.gov
Exploration of Biological Pathway Modulation via Chemical Probes
The ability of this compound to covalently modify biological macromolecules makes it a useful chemical probe for modulating biological pathways. By selectively inhibiting key enzymes or disrupting protein-protein and protein-nucleic acid interactions, this compound and its analogs can be used to dissect complex cellular processes.
For example, the inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1) by certain compounds can lead to the degradation of the tumor suppressor p53, thereby affecting pathways related to cell cycle arrest and apoptosis. embopress.orgnih.govnih.gov NQO1 is a flavoprotein that protects cells from oxidative stress, and its inhibition can sensitize cells to other therapeutic agents. plos.orgplos.org
Furthermore, chloroacetamide-based compounds have been explored for their potential to modulate pathways involved in microbial infections and cancer. nih.gov Their biological activity often varies depending on the specific substituents on the phenyl ring, which can influence their permeability and target affinity. nih.govresearchgate.netnih.gov The development of selective 19F-labeling probes using chloroacetamide derivatives allows for the detailed study of protein structure and function by NMR spectroscopy, further enhancing their utility as chemical probes. nih.gov
Computational Approaches to Understand Bioactivity and Selectivity
Computational methods play a crucial role in elucidating the mechanisms of action of bioactive compounds like this compound and in guiding the design of new derivatives with improved properties.
Molecular Docking Studies for Ligand-Target Binding Affinity and Orientation
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, as well as the binding affinity. nih.govresearchgate.neteurjchem.comsemanticscholar.orgekb.eg These studies have been widely applied to chloroacetamide derivatives to understand their interactions with various biological targets, including bacterial DNA gyrase, topoisomerase II, and very-long-chain fatty acid synthases. researchgate.neteurjchem.comekb.eg
Docking studies can reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the stability of the ligand-target complex. nih.gov For example, in the context of enzyme inhibition, docking can help to visualize how a chloroacetamide derivative fits into the active site and orients its reactive group for covalent modification of a key residue. semanticscholar.org This information is invaluable for the rational design of more potent and selective inhibitors.
| Target | Key Findings from Docking Studies |
| Bacterial DNA Gyrase & Topoisomerase II | Supported antimicrobial activity by showing favorable binding interactions. researchgate.neteurjchem.com |
| Very Long Chain Fatty Acid Synthase (VLCFAs) | Derivatives showed minimal binding energy and acceptable affinity for the active site. ekb.eg |
| Monoamine Oxidase A (MAO-A) | Active inhibitors interacted via H-bonding, π–π stacking, and hydrophobic interactions. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity (e.g., enzyme inhibition, cellular response)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.netnih.gov For N-(substituted phenyl)-2-chloroacetamides, QSAR analysis has been used to predict their antimicrobial potential. nih.govresearchgate.netnih.gov
These models often rely on molecular descriptors such as lipophilicity, polar surface area, and the number of hydrogen bond donors and acceptors. mdpi.com By analyzing these properties, QSAR models can predict the biological activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govresearchgate.netnih.gov For instance, studies have shown that the position of substituents on the phenyl ring of chloroacetamides significantly influences their biological activity, with halogenated p-substituted derivatives often exhibiting higher activity due to increased lipophilicity. nih.govresearchgate.netnih.gov
| QSAR Model Application | Key Descriptors | Predicted Bioactivity |
| Antimicrobial Potential | Lipophilicity, Polar Surface Area | Effectiveness against Gram-positive and Gram-negative bacteria. nih.govresearchgate.netnih.gov |
| Herbicidal Properties | Molecular weight, LogP | Penetration through plant cuticle. mdpi.com |
Q & A
Q. Advanced
- Docking Simulations : Use software like AutoDock to model binding to enzymes (e.g., kinases) based on the chloroacetyl group’s electrophilicity.
- HOMO-LUMO Analysis : Predict charge transfer interactions; shows low LUMO energy in chloroacetamides enhances electron-accepting capacity.
- MD Simulations : Assess stability of ligand-protein complexes over time .
What safety considerations are critical when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
